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Compound of Interest

Compound Name: Tripentadecanoin-d5

Cat. No.: B1156263

Get Quote

Executive Summary
In the high-stakes field of lipidomics, absolute quantification of Triacylglycerols (TGs) is

frequently compromised by extraction inefficiencies, ionization suppression, and the immense

structural diversity of endogenous lipids. Tripentadecanoin-d5 (1,1,1-tripentadecanoyl-

glycerol-d5) has emerged as the premier internal standard (IS) for TG profiling.[1] Its utility

stems from a unique "Goldilocks" profile: it possesses an odd-chain fatty acid structure (C15:

[1]0) that is virtually absent in mammalian biology, coupled with a stable isotope label (d5) that

shifts it out of the spectral noise. This guide provides a rigorous, field-proven protocol for

integrating Tripentadecanoin-d5 into high-throughput LC-MS/MS workflows.

Chemical Profile & Mechanistic Rationale[1][2]
The Molecule

Systematic Name: 1,2,3-Tripentadecanoyl-glycerol-d5[1]

Molecular Formula: C

H
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D

O

[1][2]

Molecular Weight: ~812.34 Da (varies slightly by isotope enrichment)[1]

Structure: A glycerol backbone (fully deuterated, d5) esterified with three pentadecanoic acid

(C15:0) chains.

Why Tripentadecanoin-d5?
The selection of this specific standard is not arbitrary; it addresses three critical analytical

challenges:

The "Null Background" Principle: Mammalian lipidomes are dominated by even-chain fatty

acids (C16, C18).[1] Endogenous C15:0 TGs exist but at negligible trace levels. Using a

C15:0 standard minimizes the risk of the IS signal being contaminated by the biological

sample itself.

Isotopic Orthogonality: The deuterium labeling (+5 Da) provides a mass spectral shift that

separates the IS from any naturally occurring trace Tripentadecanoin.

Physicochemical Mimicry: TGs are highly hydrophobic. A C15:0 TG mimics the phase-

partitioning behavior of the abundant C16 and C18 TGs during extraction (Folch/MTBE)

more accurately than short-chain (C12) or very long-chain (C24) standards.[1]

Experimental Workflow
Reconstitution and Storage
Protocol:

Solvent: Dissolve the neat standard in 1:1 (v/v) Chloroform:Methanol or pure Toluene. Note:

Avoid pure methanol as TGs have limited solubility.[1]

Concentration: Prepare a primary stock at 1.0 mg/mL.
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Storage: Store at -20°C in amber glass vials with PTFE-lined caps to prevent hydrolysis and

evaporation.

The "Reverse-Spike" Extraction Strategy
To validate extraction efficiency, the IS must be introduced before the sample is processed.

Methodology (MTBE Extraction for TGs):

Rationale: Methyl-tert-butyl ether (MTBE) extraction is superior to Folch for TGs because the

lipid-rich organic layer floats on top, preventing contamination from the protein pellet during

retrieval.[1]

Step-by-Step:

Sample: Aliquot 50 µL of plasma/serum or homogenized tissue lysate.

Spike: Add 10 µL of Tripentadecanoin-d5 working solution (e.g., 10 µM). Vortex

immediately.

Phase 1: Add 300 µL Methanol (ice-cold). Vortex.

Phase 2: Add 1000 µL MTBE. Incubate on a shaker for 1 hour at room temperature.

Phase Separation: Add 250 µL MS-grade water. Vortex and centrifuge at 3,000 x g for 10

mins.

Collection: Collect the upper organic phase (MTBE).

Dry & Reconstitute: Evaporate under nitrogen stream. Reconstitute in 100 µL

Isopropanol:Acetonitrile:Water (65:30:5).

Visualization: Analytical Workflow
The following diagram illustrates the critical path for quantitative lipidomics using

Tripentadecanoin-d5.
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Mechanistic Control Points

Biological Sample
(Plasma/Tissue)

Spike IS:
Tripentadecanoin-d5

 1. Pre-Extraction Biphasic Extraction
(MTBE/MeOH)

 2. Equilibrate LC-MS/MS Analysis
(C18 Column, ESI+)

 3. Inject Organic Phase Data Processing
(Peak Integration)

 4. Target m/z 812.x Absolute
Quantification

 5. Ratio Calculation 

Click to download full resolution via product page

Caption: Workflow ensuring the Internal Standard undergoes the exact same matrix effects and

extraction losses as the analyte.

LC-MS/MS Acquisition Parameters
Chromatography (LC)
TGs are best separated using Reversed-Phase Chromatography (RPLC) to resolve species by

Equivalent Carbon Number (ECN).[1]

Parameter Setting Rationale

Column
C18 (e.g., 2.1 x 100 mm, 1.7

µm)

Strong hydrophobic retention

required for TGs.[1]

Mobile Phase A
60:40 ACN:H2O + 10mM

Ammonium Formate

Water content aids separation

of polar lipids from TGs.

Mobile Phase B
90:10 IPA:ACN + 10mM

Ammonium Formate

Isopropanol (IPA) is essential

to elute sticky TGs.

Gradient 40% B to 99% B over 15 min

Ensures elution of TGs

(typically elute late, 80-99% B).

[1]

Mass Spectrometry (MS)
Tripentadecanoin-d5 is detected in Positive Ion Mode (ESI+).[1] TGs predominantly form

ammonium adducts
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.

Target Ion:

(Check exact mass based on isotope purity).

Fragmentation (MS/MS):

Upon Collision Induced Dissociation (CID), TGs lose a fatty acid chain as a neutral loss (

).

Diagnostic Fragment: The loss of one C15:0 chain results in a Diacylglycerol (DAG) ion.

Note: Since the glycerol backbone is d5-labeled, the resulting DAG fragment retains the

d5 label, confirming the ion identity.

Precursor Ion [M+NH4]+
m/z ~829.8

Collision Cell
(CID Energy)

Product Ion [DAG]+
(Loss of FA 15:0)

 Neutral Loss:
 Pentadecanoic Acid + NH3

Click to download full resolution via product page

Caption: MS/MS fragmentation pathway of Tripentadecanoin-d5 ammonium adduct.

Data Processing & Quantification Logic
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Normalization Equation
The concentration of an unknown TG species (

) is calculated using the ratio of its peak area (

) to the IS peak area (

). [1]

: Concentration of Tripentadecanoin-d5 spiked into the sample.

(Response Factor): Ideally derived from a calibration curve. For high-throughput profiling,

is often assumed to be 1.0 for TGs with similar chain lengths (C40-C54), but this assumption
must be validated.[1]

Handling Isotopic Overlap
While d5 labeling is robust, Type II isotopic overlap (where the M+2 isotope of a lighter lipid

overlaps with the monoisotopic peak of a heavier one) is common in lipidomics.

Check: Ensure no endogenous TG(14:0/14:0/15:0) or similar species overlaps with your IS.

The "odd-chain" nature of Tripentadecanoin makes this overlap highly unlikely in mammalian

samples.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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